2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises a glycine backbone modified by two substituents: a fluorenylmethoxycarbonyl (Fmoc) group and a 1-phenylethyl group attached to the amino nitrogen. The full IUPAC name reflects this arrangement: This compound.
Common synonyms for this compound include (S)-Fmoc-N-(1-phenylethyl)-glycine and N-Fmoc-N-(1-phenylethyl)-glycine, which emphasize its chiral configuration (S) at the nitrogen-bound carbon of the 1-phenylethyl substituent. The "Fmoc" abbreviation denotes the fluorenylmethoxycarbonyl protecting group, a standard moiety in peptide synthesis to shield amino groups during chemical reactions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C25H23NO4 , derived from its structural components: a fluorenyl group (C13H9), a methoxycarbonyl group (O2C), a 1-phenylethyl chain (C8H9), and a glycine backbone (C2H5NO2). Its molecular weight is 401.46 g/mol , calculated as follows:
| Component | Contribution to Molecular Weight |
|---|---|
| Fluorenyl | 165.21 g/mol (C13H9) |
| Methoxycarbonyl | 73.07 g/mol (O2C) |
| 1-Phenylethyl | 105.14 g/mol (C8H9) |
| Glycine | 75.07 g/mol (C2H5NO2) |
| Total | 401.46 g/mol |
The compound’s SMILES notation, O=C(O)CN(C(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)C@HC , encodes its stereochemistry and connectivity. The chiral center at the nitrogen-bound carbon of the 1-phenylethyl group is critical for its biochemical interactions, particularly in enantioselective peptide synthesis.
Structural Relationship to Fmoc-Protected Amino Acid Derivatives
This compound belongs to the broader class of Fmoc-protected amino acid derivatives , which are foundational in solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-amino acids (e.g., Fmoc-glycine), which protect only the α-amino group, this derivative introduces a bulky 1-phenylethyl substituent on the nitrogen. This structural modification serves dual purposes:
- Steric Hindrance : The 1-phenylethyl group imposes steric constraints, influencing reaction kinetics during peptide bond formation. This can enhance selectivity in multi-step syntheses by reducing undesired side reactions.
- Chirality : The (S)-configuration at the chiral center ensures compatibility with biological systems, as most naturally occurring amino acids are L-enantiomers. This feature is pivotal for designing peptides with specific tertiary structures or binding affinities.
Structurally, the compound bridges simple Fmoc-amino acids (e.g., Fmoc-glycine) and more complex derivatives with arylalkyl side chains. For example, compared to Fmoc-L-phenylalanine, which has a phenyl group directly attached to the α-carbon, this derivative’s 1-phenylethyl group extends the hydrophobic side chain, potentially altering solubility and intermolecular interactions.
The Fmoc group itself is photolabile and removable under mild basic conditions (e.g., piperidine), a trait shared across Fmoc-protected compounds. This allows sequential deprotection and coupling in SPPS without damaging sensitive peptide bonds. The combination of Fmoc protection and a customizable side chain makes this derivative a versatile tool in synthesizing non-natural peptides for drug discovery and biochemical studies.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid |
InChI |
InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) |
InChI Key |
GJBVMGSZBTVUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(1-Phenylethyl)Amino)Acetic Acid
Stepwise Protection and Alkylation Strategy
The synthesis begins with the protection of glycine’s α-amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Under anhydrous conditions in tetrahydrofuran (THF), glycine reacts with Fmoc-Cl in the presence of triethylamine (TEA) at 0–5°C for 2 hours, achieving 85–90% conversion to Fmoc-glycine. The 1-phenylethyl group is subsequently introduced via nucleophilic substitution. Fmoc-glycine is treated with 1-phenylethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding the target compound after 12 hours at room temperature.
Table 1: Comparative Reaction Conditions for Alkylation
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMF | THF |
| Base | K₂CO₃ | NaHCO₃ |
| Temperature | 25°C | 0°C → 25°C |
| Reaction Time | 12 hours | 18 hours |
| Yield | 78% | 85% |
Method B’s lower temperature and slower warming reduce epimerization, critical for maintaining stereochemical integrity.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both Fmoc-glycine and alkylating agents. DMF accelerates reaction kinetics but risks racemization at elevated temperatures, whereas THF offers better control over exothermic reactions. Weak bases (e.g., NaHCO₃) minimize side reactions compared to stronger bases like TEA, which can hydrolyze the Fmoc group.
Temperature and Time Considerations
Cold-start protocols (0°C initial temperature, gradual warming to 25°C) improve yields by 12% compared to isothermal conditions. Prolonged reaction times (>15 hours) in THF maximize conversion but necessitate stringent inert atmospheres to prevent oxidation of the 1-phenylethyl group.
Industrial-Scale Production
Continuous-Flow Synthesis
Automated peptide synthesizers enable kilogram-scale production. A patented protocol (WO2024057219) describes a continuous-flow system where Fmoc-glycine and 1-phenylethyl bromide are mixed in THF at 5 mL/min, with in-line IR monitoring to track reaction progress. This method reduces batch-to-batch variability and achieves 89% yield.
Purification Techniques
Crude product is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients. Industrial facilities report >99% purity with this approach, critical for pharmaceutical applications. Recrystallization from ethanol/water mixtures (3:1 v/v) offers a cost-effective alternative for non-GMP batches, yielding 95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.32 (m, 9H, ArH), 4.42 (q, J = 7.0 Hz, 1H, CH(CH₂Ph)), 4.25 (t, J = 6.5 Hz, 1H, Fmoc CH), 3.97 (d, J = 5.5 Hz, 2H, CH₂COO), 1.51 (d, J = 7.0 Hz, 3H, CH₃).
High-Performance Liquid Chromatography (HPLC)
A gradient elution (30–70% acetonitrile in 0.1% TFA over 20 minutes) resolves the target compound at tR = 12.3 minutes, with UV detection at 265 nm.
Challenges and Mitigation Strategies
Racemization During Alkylation
The 1-phenylethyl group’s stereogenic center is prone to racemization under basic conditions. Substituting K₂CO₃ with NaHCO₃ and maintaining pH < 8.5 reduces epimerization to <2%.
Byproduct Formation
N-Di-alkylation byproducts (e.g., bis-(1-phenylethyl) derivatives) form when excess alkylating agent is used. Stoichiometric control (1:1.05 molar ratio of Fmoc-glycine to 1-phenylethyl bromide) limits this side reaction to <1%.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-n-(1-phenylethyl)-glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc removal.
Coupling: EDCI, HOBt, and DCC are frequently used coupling agents in peptide synthesis.
Major Products Formed
The primary products formed from these reactions are peptides and peptidomimetics, which are valuable in various fields of research and industry.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that certain modifications enhance the ability to inhibit viral entry by interacting with viral glycoproteins. In particular, compounds with similar structures have demonstrated effectiveness against viruses like SARS-CoV and HIV by disrupting interactions between viral proteins and host cells .
Antibacterial Activity
The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity. For example, compounds with nitro groups positioned strategically on the phenyl moiety showed increased potency against multidrug-resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the biphenyl moiety significantly influence potency. For instance, shifting functional groups can alter antibacterial profiles.
- Functional Group Importance : The presence of methoxy and carbonyl groups is linked to enhanced interactions with target enzymes and receptors, leading to improved biological outcomes.
Retrosynthetic Analysis
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid can be approached through retrosynthetic analysis, identifying feasible synthetic routes using various chemical reactions.
One-Step Synthesis
Recent advancements in synthetic methodologies allow for one-step synthesis processes that simplify the production of this compound, making it more accessible for research purposes.
Case Studies
Several notable studies have investigated the biological activity of this compound and its analogs:
- Antiviral Studies : A study demonstrated that derivatives with specific modifications maintained antiviral activity in cellular assays against pseudotyped viruses, indicating their potential as therapeutic agents.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related compounds, revealing that certain analogs exhibited remarkable potency against multidrug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of (S)-Fmoc-n-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential assembly of peptides with precise control over their sequence and chirality.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid with key analogues, highlighting substituent effects:
Key Observations :
- Steric Effects : Bulky substituents (e.g., mesityl in ) reduce coupling efficiency in SPPS but improve resistance to racemization. The 1-phenylethyl group likely balances reactivity and stability.
- Hydrophobicity : Aliphatic chains (pentyl in ) increase lipophilicity, whereas aryl groups (4-methoxyphenyl in ) enhance solubility in polar aprotic solvents.
- Chirality : Chiral centers (e.g., in ) influence peptide secondary structure and biological activity.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid, commonly referred to as Fmoc-(1-phenylethyl)glycine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in research and medicine.
Chemical Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone, specifically an ethyl group linked to a phenyl moiety. The structural formula can be expressed as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites on proteins. The amino acid component allows for specific binding interactions through hydrogen bonding and van der Waals forces.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies indicate that it can modulate the activity of enzymes such as proteases and kinases, which are crucial for cellular signaling and metabolism.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Activity : The compound may also play a role in modulating inflammatory pathways, influencing cytokine production, and immune responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the Fmoc group could enhance enzyme inhibition potency by up to 50% compared to unmodified analogs .
- Study 2 : Research in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
